4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine
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Overview
Description
4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, substituted with a chlorine atom at the 4-position, a fluorophenyl group at the 7-position, and a methyl group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to have a wide range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidines generally exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidines are known to affect various biochemical pathways related to inflammation .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the specific structural features of the compound .
Cellular Effects
Some pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against various human cancer cell lines . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein . They can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, similar compounds exhibit stability . They may decompose in the presence of strong acids or alkalis .
Metabolic Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Transport and Distribution
It’s crucial to strictly adhere to relevant transportation and usage regulations when handling and transporting similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of Substituents: The chlorine atom at the 4-position and the fluorophenyl group at the 7-position can be introduced through nucleophilic aromatic substitution reactions. The methyl group at the 2-position can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Suzuki Coupling: The fluorophenyl group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.
Suzuki Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thienopyrimidine derivative.
Scientific Research Applications
4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatments for inflammatory disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar core structure but lacks the fluorophenyl and methyl substituents.
4-Chloro-5,7-bis(4-fluorophenyl)pyrrolo[2,3-d]pyrimidine: Contains two fluorophenyl groups instead of one.
4-Chloro-7-(4-methylphenyl)-2-methylthieno[3,2-d]pyrimidine: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chlorine and fluorophenyl groups enhances its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
4-chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2S/c1-7-16-11-10(6-18-12(11)13(14)17-7)8-2-4-9(15)5-3-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEYRERCMZVQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC=C2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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